molecular formula C4H9NNa2O4S2 B12655730 Disodium 1,1'-iminobis(ethanesulphinate) CAS No. 84195-71-1

Disodium 1,1'-iminobis(ethanesulphinate)

Katalognummer: B12655730
CAS-Nummer: 84195-71-1
Molekulargewicht: 245.2 g/mol
InChI-Schlüssel: NHHRUZPQWSHQCJ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EINECS 282-377-3, also known as disodium 1,1’-iminobis(ethanesulphinate), is a chemical compound with the molecular formula C4H9NNa2O4S2 and a molecular weight of 245.2281 g/mol . This compound is recognized for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of disodium 1,1’-iminobis(ethanesulphinate) typically involves the reaction of ethanesulfinic acid with sodium hydroxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C2H5SO2H+NaOHC2H5SO2Na+H2O\text{C}_2\text{H}_5\text{SO}_2\text{H} + \text{NaOH} \rightarrow \text{C}_2\text{H}_5\text{SO}_2\text{Na} + \text{H}_2\text{O} C2​H5​SO2​H+NaOH→C2​H5​SO2​Na+H2​O

Industrial Production Methods

In industrial settings, the production of disodium 1,1’-iminobis(ethanesulphinate) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques to obtain the final compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Disodium 1,1’-iminobis(ethanesulphinate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form ethanesulfinic acid.

    Substitution: The compound can participate in substitution reactions where the sulfinic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under specific pH conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Ethanesulfinic acid.

    Substitution: Various substituted ethanesulfinic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Disodium 1,1’-iminobis(ethanesulphinate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of disodium 1,1’-iminobis(ethanesulphinate) involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and thereby altering their chemical structure and activity. It can also form complexes with metal ions, influencing various biochemical and industrial processes.

Vergleich Mit ähnlichen Verbindungen

Disodium 1,1’-iminobis(ethanesulphinate) can be compared with other similar compounds such as:

    Sodium ethanesulfonate: Similar in structure but lacks the iminobis group.

    Sodium methanesulfonate: Contains a methyl group instead of an ethyl group.

    Disodium 1,1’-iminobis(methanesulphinate): Similar structure but with a methanesulfinic acid group.

The uniqueness of disodium 1,1’-iminobis(ethanesulphinate) lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable for specialized applications.

Eigenschaften

CAS-Nummer

84195-71-1

Molekularformel

C4H9NNa2O4S2

Molekulargewicht

245.2 g/mol

IUPAC-Name

disodium;1-(1-sulfinatoethylamino)ethanesulfinate

InChI

InChI=1S/C4H11NO4S2.2Na/c1-3(10(6)7)5-4(2)11(8)9;;/h3-5H,1-2H3,(H,6,7)(H,8,9);;/q;2*+1/p-2

InChI-Schlüssel

NHHRUZPQWSHQCJ-UHFFFAOYSA-L

Kanonische SMILES

CC(NC(C)S(=O)[O-])S(=O)[O-].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.